N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O5S/c1-19-10-11-20(2)24(14-19)36-27(17-32-30(38)22-15-25(39-3)29(41-5)26(16-22)40-4)33-34-31(36)42-18-28(37)35-13-12-21-8-6-7-9-23(21)35/h6-11,14-16H,12-13,17-18H2,1-5H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVUQXGWEKGJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a 1,2,4-triazole ring and several functional groups that contribute to its biological activity. Its molecular formula is C29H29N5O3S with a molecular weight of 527.64 g/mol.
Structural Characteristics
The compound features multiple functional groups:
- 1,2,4-Triazole Ring : Known for its diverse biological activities.
- Trimethoxybenzamide : Enhances solubility and bioavailability.
- Indolin Derivative : Contributes to anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : The compound may disrupt tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Properties
In addition to its anticancer activity, the compound shows promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies have reported:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against strains such as MRSA and Candida albicans, indicating strong inhibitory effects .
In Vitro Studies
Numerous in vitro studies have assessed the biological activity of this compound. Key findings include:
- Cytotoxicity : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. For example:
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest:
- Binding Affinities : High binding affinities with targets involved in cancer progression and microbial resistance were noted. This indicates potential for therapeutic applications in oncology and infectious diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-methyltriazolyl) derivatives | Contains a triazole ring | Anticancer and antifungal |
| Thiadiazole derivatives | Incorporates thiadiazole moiety | Antimicrobial and anti-inflammatory |
| Indole-based compounds | Features indole structure | Antidepressant and anticancer |
The unique combination of structural elements in this compound distinguishes it from other compounds by conferring distinct biological activities not observed in similar structures.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C31H33N5O5S with a molecular weight of approximately 587.7 g/mol. The structure includes:
- 1,2,4-Triazole Ring : Known for its diverse biological activities.
- Trimethoxybenzamide : Enhances solubility and bioavailability.
- Indolin Derivative : Contributes to anticancer properties.
A recent study demonstrated an effective synthetic route using commercially available reagents and simple transformations to achieve high yields of the compound. The structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry techniques .
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the indolin moiety is particularly noteworthy as it has been associated with anticancer properties.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 8 |
| N-((4-(2,5-dimethylphenyl)-... | MCF-7 | TBD |
Antimicrobial Properties
Compounds containing a triazole structure have been shown to exhibit antimicrobial activity by inhibiting ergosterol synthesis in fungal cell membranes.
Table 3: Antimicrobial Activity Overview
| Compound Name | Target Organism | Activity |
|---|---|---|
| Triazole Derivative A | Candida albicans | Effective |
| Triazole Derivative B | Staphylococcus aureus | Moderate |
Interaction Studies
Understanding how N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide interacts with biological targets is crucial for its development as a therapeutic agent. Studies focus on:
- Enzyme Inhibition : Investigating whether the compound inhibits specific enzymes involved in metabolic pathways.
- Protein Binding : Analyzing how the compound interacts with plasma proteins to affect bioavailability and distribution.
Table 4: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound C | Triazole ring; methoxy group | Antimicrobial |
| Compound D | Benzamide; indolin structure | Anticancer |
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing this compound?
- Methodological Answer : The synthesis involves sequential functionalization of the 1,2,4-triazole core. Critical steps include:
- Thioether linkage formation : Reaction of a 2-(indolin-1-yl)-2-oxoethyl thiol intermediate with a triazole precursor under basic conditions (e.g., Cs₂CO₃ in DMF/DMSO at 60–80°C) to introduce the sulfur bridge .
- Coupling of the trimethoxybenzamide moiety : Amide bond formation via EDCI/HOBt-mediated coupling between the triazole-methylamine intermediate and 3,4,5-trimethoxybenzoic acid .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (DMF/acetic acid) to achieve >95% purity .
Q. How is structural characterization performed to confirm identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent integration and connectivity (e.g., methyl groups at 2,5-dimethylphenyl, methoxy signals at δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching C₃₂H₃₄N₆O₅S) .
- HPLC : Purity assessment using reverse-phase C18 columns (ACN/water mobile phase) .
Q. What preliminary biological activities have been reported?
- Methodological Answer :
- Antimicrobial screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the low micromolar range, suggesting anticancer potential .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Methodological Answer :
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification complexity .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance regioselectivity .
- Process monitoring : Use inline FTIR or TLC to track intermediate formation and minimize side products .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under uniform conditions (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size .
- Metabolomic profiling : LC-MS/MS analysis of compound stability in culture media to identify degradation products that may affect activity .
Q. What in silico and in vitro methods elucidate the mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding to targets like 5-lipoxygenase-activating protein (FLAP) or tubulin .
- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., β-tubulin polymerization) to validate computational predictions .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy) to assess impact on activity .
- Bioisosteric replacement : Replace the thioether linkage with sulfoxide/sulfone groups to evaluate pharmacokinetic effects .
- Key SAR Findings :
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 3,4,5-Trimethoxybenzamide | Enhanced cytotoxicity (IC₅₀ ↓ 40%) | |
| 2,5-Dimethylphenyl | Improved metabolic stability (t₁/₂ ↑ 2x) |
Q. What challenges exist in identifying biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
